

Independent Verification of Novel Natural Product Structures: A Comparative Guide

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Compound of Interest		
Compound Name:	Cyclomusalenone	
Cat. No.:	B15595944	Get Quote

Introduction

The definitive determination of a novel molecule's chemical structure is a cornerstone of natural product chemistry and drug discovery. This process relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, to piece together the atomic framework. This guide provides a comprehensive overview of the experimental data and logical workflow required for the independent verification of a complex natural product structure.

Due to the absence of publicly available data for a compound named "**Cyclomusalenone**," this guide will use the recently isolated 8-O-4' neolignan, Montanumgam A, as a practical example to illustrate the structural verification process. The methodologies and data interpretation workflows presented here are broadly applicable to a wide range of novel chemical entities.

Data Presentation: Spectroscopic Analysis of Montanumgam A

The structural elucidation of a novel compound like Montanumgam A is primarily achieved through the detailed analysis of its 1D and 2D NMR spectra. The data presented below has been compiled from published findings.

Table 1: ¹H NMR (Proton) Spectroscopic Data for Montanumgam A (in CDCl₃)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
7	4.98	d	4.8
8	4.35	m	
9a	3.89	dd	11.2, 4.4
9b	3.62	dd	11.2, 5.6
2'	6.78	S	
6'	6.78	S	_
7'	6.63	d	15.6
8'	6.15	dt	15.6, 5.6
9'	4.30	d	5.6
3-OCH₃	3.88	S	
3'-OCH₃	3.85	s	_
5'-OCH₃	3.85	s	_
9'-OCOCH₃	2.03	S	

Table 2: ¹³C NMR (Carbon) Spectroscopic Data for Montanumgam A (in CDCl₃)





Position	Chemical Shift (δ) ppm
1	132.5
2	110.2
3	148.8
4	145.5
5	114.5
6	118.9
7	72.8
8	85.1
9	63.7
1'	131.2
2'	105.5
3'	147.2
4'	134.8
5'	147.2
6'	105.5
7'	130.9
8'	128.7
9'	65.2
3-OCH₃	56.1
3'-OCH₃	56.4
5'-OCH ₃	56.4
9'-OCOCH₃	170.9
9'-OCOCH₃	21.0



Experimental Protocols

Detailed and reproducible experimental protocols are critical for independent verification. Below are the standard methodologies for the key NMR experiments used in the structural elucidation of Montanumgam A.

1. General Instrumentation

- NMR Spectrometer: A Bruker Avance 500 MHz spectrometer (or equivalent) equipped with a 5 mm cryoprobe.
- Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
- Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of the deuterated solvent.

2. 1D NMR Spectroscopy

- ¹H NMR: The proton NMR spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) is processed with a line broadening of 0.3 Hz.
- 13C NMR: The carbon NMR spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

3. 2D NMR Spectroscopy

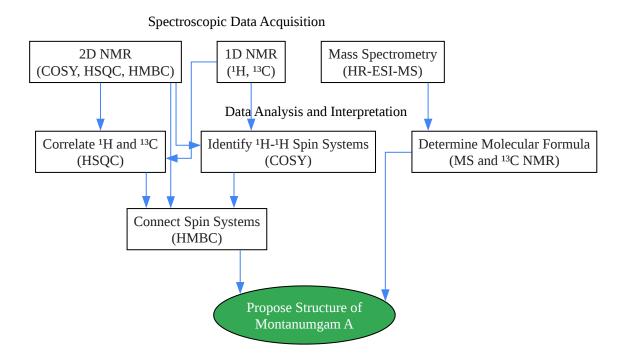
- COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is performed to identify proton-proton spin systems. Key parameters include a spectral width of 12 ppm in both dimensions, 256 increments in the t1 dimension, and 8 scans per increment.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The spectral widths are 12 ppm for the ¹H dimension and 240 ppm for the ¹³C dimension. The experiment is optimized for a one-bond coupling constant (¹JCH) of 145 Hz.



HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems. The spectral widths are the same as for HSQC, and the experiment is optimized for a long-range coupling constant (nJCH) of 8 Hz.

Visualization of Structural Elucidation Workflow

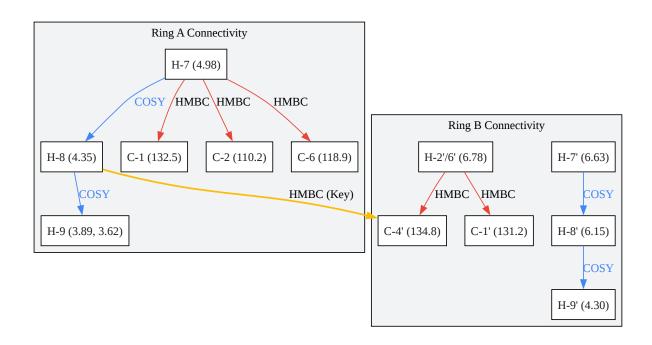
The following diagrams, generated using the DOT language, illustrate the logical flow of data analysis in determining the structure of Montanumgam A.



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Figure 1: Workflow for the structural elucidation of a novel natural product.





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Figure 2: Key COSY and HMBC correlations establishing the structure of Montanumgam A.

Conclusion

The independent verification of a novel chemical structure is a rigorous process that relies on the careful acquisition and interpretation of spectroscopic data. By presenting quantitative data in a clear, tabular format, providing detailed experimental protocols, and visualizing the logical workflow, researchers can effectively communicate their findings and allow for robust independent verification. The case of Montanumgam A serves as a representative example of how modern spectroscopic techniques are employed to confidently assign the structure of complex natural products.







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